Phosphinic acid, diphenyl-, pentyl ester

Description

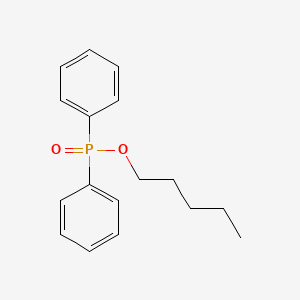

Phosphinic acid, diphenyl-, pentyl ester (CAS: Not explicitly provided; structure inferred from evidence) is an organophosphorus compound characterized by a pentyl ester group attached to a diphenylphosphinic acid backbone. Its molecular formula is C₁₇H₂₁O₂P, with an estimated molecular weight of 288.32 g/mol (calculated based on structural analogs in , and 10). This compound belongs to a class of phosphinic acid esters widely used in industrial applications, particularly in solvent extraction for metal recovery (e.g., rare earth elements) due to their selectivity and stability in acidic conditions .

Properties

CAS No. |

41044-85-3 |

|---|---|

Molecular Formula |

C17H21O2P |

Molecular Weight |

288.32 g/mol |

IUPAC Name |

[pentoxy(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C17H21O2P/c1-2-3-10-15-19-20(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |

InChI Key |

ZTQKRYGDWXXIMR-UHFFFAOYSA-N |

SMILES |

CCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Phosphinic Acid, Diphenyl-, Methyl Ester

Phosphinic Acid, Diphenyl-, 4-Nitrophenyl Ester

Phosphinic Acid, Diphenyl-, 2-Hydroxy-3-Methylphenyl Ester

- Molecular Formula : C₁₉H₁₇O₃P

- Molecular Weight : 324.31 g/mol

- Applications include specialty polymers or coordination chemistry .

Phosphinic Acid, Diphenyl-, Pentyl Ester

- Molecular Formula : C₁₇H₂₁O₂P

- Molecular Weight : 288.32 g/mol (estimated)

- Key Features: The pentyl chain balances hydrophobicity and steric bulk, optimizing solubility in nonpolar solvents while maintaining extraction efficiency for metals like neodymium .

Research Findings and Industrial Relevance

- Metal Recovery: Phosphinic acid esters with C₅–C₈ alkyl chains (e.g., pentyl) demonstrate optimal extraction efficiency for rare earth elements (REEs) like neodymium. The pentyl ester’s hydrophobicity minimizes aqueous-phase leaching, improving process economics .

- Synthetic Routes: Esterification of diphenylphosphinic acid with pentanol under catalytic conditions (e.g., H₂SO₄) yields the pentyl ester. Purity is critical for industrial applications, requiring distillation or recrystallization .

- Environmental Impact: Compared to organochlorine extractants, phosphinic acid esters are less toxic but require careful disposal due to slow biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.